molecular formula C19H18F3N5O B6927767 N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)triazole-4-carboxamide

N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)triazole-4-carboxamide

Cat. No.: B6927767
M. Wt: 389.4 g/mol
InChI Key: RLCSOGGUYKLHQS-UHFFFAOYSA-N
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Description

N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)triazole-4-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c1-26(2)17(18-14(21)4-3-5-15(18)22)11-23-19(28)16-10-24-27(25-16)13-8-6-12(20)7-9-13/h3-10,17H,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCSOGGUYKLHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=NN(N=C1)C2=CC=C(C=C2)F)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions.

    Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzene derivatives, which are introduced through nucleophilic substitution reactions.

    Attachment of the dimethylaminoethyl group: This is usually done through reductive amination or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-2-(4-chlorophenyl)triazole-4-carboxamide
  • N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-2-(4-bromophenyl)triazole-4-carboxamide

Uniqueness

N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)triazole-4-carboxamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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